molecular formula C7H11IN2 B1405116 5-Iodo-2-isopropyl-1-methyl-1H-imidazole CAS No. 851870-28-5

5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Cat. No. B1405116
M. Wt: 250.08 g/mol
InChI Key: UXGNSOYLFPRISG-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a chemical compound with the CAS Number: 851870-28-5 . It has a molecular weight of 250.08 . The compound is a white to yellow solid at room temperature .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is represented by the linear formula C7H11IN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a white to yellow solid at room temperature . It has a molecular weight of 250.08 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

1. Synthesis of Trisubstituted Imidazoles

5-Iodo-2-isopropyl-1-methyl-1H-imidazole has been utilized in the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. This methodology, involving regiocontrolled N-alkylation, allows for selective formation of trisubstituted 1H-imidazoles and has been demonstrated to facilitate the substitution of iodine by aryl groups through Suzuki coupling (Delest et al., 2008).

2. Synthesis of Xestomanzamine A

The compound is a key intermediate in the synthesis of xestomanzamine A, a marine natural product. An efficient route was reported for synthesizing 5-iodo-1-methylimidazole, which is a critical step in the modified Grignard reaction for the overall synthesis of xestomanzamine A (Panosyan & Still, 2001).

3. Study of Metabolic Behavior

The metabolism of related compounds like 5-isopropyl-1-methyl-2-nitro-1H-imidazole in dogs has been investigated. This study provides insights into the metabolic behavior of this class of imidazoles, particularly focusing on transformations involving the isopropyl chain (Assandri et al., 1978).

4. Synthesis of Thiadiazole Derivatives

5-Iodo-1-methylimidazole is involved in the synthesis of thiadiazole derivatives, like 2-amino-5-(1-methyl-5-nitro-[4-3H]-2-imidazolyl)-1,3,4-thiadiazole. This synthesis route contributes to the development of novel compounds with potential applications in various fields (Chauvière et al., 1998).

5. Synthesis of Cytotoxic Derivatives

5-Iodo-2-isopropyl-1-methyl-1H-imidazole plays a role in synthesizing 4,5-diaryl-1-methyl-1H-imidazoles, including derivatives with significant cytotoxic properties against human tumor cell lines. This synthesis demonstrates the compound's potential in developing anticancer agents (Bellina et al., 2008).

6. Role in Generating Reactive Intermediates

Research has shown that imidazol-5-yl radicals, generated from compounds like 5-iodo-1,2-dimethylimidazole, serve as reactive intermediates in reduction reactions. This research enhances understanding of the chemical behavior and reactivity of such compounds (Bowman & Taylor, 1990).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-iodo-1-methyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)7-9-4-6(8)10(7)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGNSOYLFPRISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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